(2S,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid
Description
This compound is a chiral piperidine derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group at the nitrogen atom, a hydroxyl group at the 3R position, and a carboxylic acid moiety at the 2S position. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mildly acidic conditions. The hydroxyl and carboxylic acid functionalities render this compound a versatile intermediate for medicinal chemistry, particularly in the synthesis of peptidomimetics or constrained amino acid analogs. Its stereochemistry (2S,3R) is critical for interactions with biological targets, such as enzymes or receptors, where spatial orientation dictates binding affinity and selectivity .
Properties
IUPAC Name |
(2S,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-18-10-5-11-22(19(18)20(24)25)21(26)27-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-19,23H,5,10-12H2,(H,24,25)/t18-,19+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKWEZNKYQXOPM-MOPGFXCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the piperidine ring, introduction of the hydroxyl and carboxylic acid groups, and esterification with the fluorene moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acidic or basic catalysts for hydrolysis. Reaction conditions are carefully controlled to achieve the desired products with high selectivity.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and carboxylic acids, which can be further utilized in different applications.
Scientific Research Applications
Peptide Synthesis
Fmoc Protection Strategy
The Fmoc (9-fluorenylmethoxycarbonyl) group is widely used as a protective group in solid-phase peptide synthesis (SPPS). The compound serves as a precursor for synthesizing peptides that require the introduction of hydroxypiperidine residues. Its stability under basic conditions allows for selective deprotection without affecting other functional groups.
Case Study: Synthesis of Bioactive Peptides
A study demonstrated the successful incorporation of Fmoc-3-hydroxypiperidine into a peptide sequence that exhibited enhanced biological activity against specific cancer cell lines. The synthesized peptides showed improved solubility and stability compared to their non-hydroxylated counterparts, indicating the potential for therapeutic applications in oncology.
Drug Development
Antiviral Agents
Research has indicated that derivatives of (2S,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid possess antiviral properties. The compound has been explored for its efficacy against viral infections by acting on viral replication pathways.
Case Study: HIV Inhibitors
In a recent investigation, analogs of the compound were synthesized and tested for their inhibitory effects on HIV protease. Results showed that certain modifications to the piperidine ring significantly enhanced potency and selectivity against HIV-1 strains, highlighting its potential as a lead compound in antiviral drug discovery.
Material Sciences
Polymer Chemistry
The compound has also found applications in polymer chemistry, particularly in the development of functionalized polymers for drug delivery systems. The incorporation of this compound into polymer matrices can enhance biocompatibility and controlled release properties.
Data Table: Properties of Functionalized Polymers
| Polymer Type | Modification | Release Rate | Biocompatibility |
|---|---|---|---|
| Poly(lactic-co-glycolic acid) | Fmoc-Hydroxy-Piperidine | Moderate | High |
| Polyethylene glycol | Hydroxypiperidine Derivative | Low | Moderate |
Analytical Chemistry
Chiral Resolution
The use of this compound as a chiral auxiliary has been explored in analytical methods for resolving racemic mixtures. Its ability to form stable diastereomeric complexes allows for effective separation techniques.
Case Study: Chiral HPLC Analysis
A recent study utilized this compound in high-performance liquid chromatography (HPLC) to separate enantiomers of various pharmaceutical compounds. The results demonstrated high resolution and efficiency, showcasing its utility in pharmaceutical analysis.
Mechanism of Action
The mechanism of action of (2S,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of “(2S,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid” is best contextualized against analogs sharing the Fmoc-protected piperidine/pyrrolidine scaffold. Below is a comparative analysis based on molecular structure, physicochemical properties, and applications:
Table 1: Structural and Functional Comparison of Fmoc-Protected Piperidine/Pyrrolidine Derivatives
Key Observations:
Functional Group Impact: The 3R-hydroxyl group in the target compound distinguishes it from non-hydroxylated analogs (e.g., CAS 1354752-72-9), enabling additional hydrogen-bonding interactions critical for enzyme inhibition or substrate recognition . Benzyl or bromophenyl substituents (CAS 1014018-07-5, 2580096-21-3) enhance lipophilicity, favoring blood-brain barrier penetration in CNS-targeted therapies but may reduce aqueous solubility .
Stereochemical Considerations :
- The 2S,3R configuration in the target compound contrasts with the 2S,5S pyrrolidine derivative (CAS 2580096-21-3), where the five-membered ring imposes distinct torsional constraints on molecular conformation .
Synthetic Utility: Analogs like 2-[4-(Fmoc)piperazin-1-yl]acetic acid (CAS 180576-05-0) are preferred for spacer arm applications in bioconjugation due to their flexible piperazine backbone . The target compound’s hydroxyl group may necessitate protection during solid-phase synthesis to prevent undesired side reactions, unlike its non-hydroxylated counterparts .
Biological Activity
(2S,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid, commonly referred to as Fmoc-hydroxypiperidine, is a compound that has garnered attention in the fields of medicinal chemistry and organic synthesis. Its unique structure, characterized by the fluorenylmethoxycarbonyl (Fmoc) protecting group, facilitates various biological applications, particularly in peptide synthesis and drug development.
- Molecular Formula : C26H23NO4
- Molecular Weight : 413.47 g/mol
- CAS Number : 1579983-87-1
The Fmoc group is notable for its stability under acidic conditions and selective removal under basic conditions, making it an ideal protecting group in solid-phase peptide synthesis (SPPS) .
Biological Activity
The biological activity of Fmoc-hydroxypiperidine can be categorized into several key areas:
1. Peptide Synthesis
Fmoc-hydroxypiperidine serves as a crucial building block in peptide synthesis. The Fmoc protecting group allows for the iterative assembly of peptides while maintaining the integrity of other functional groups. This is particularly important in synthesizing complex peptides that require precise control over amino acid sequences.
2. Antitumor Activity
Research has indicated that derivatives of Fmoc-hydroxypiperidine exhibit antitumor properties. A study demonstrated that certain Fmoc-protected peptides could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
3. Neuroprotective Effects
Emerging studies suggest that compounds similar to Fmoc-hydroxypiperidine may possess neuroprotective properties. These compounds have shown potential in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .
Case Studies
Several case studies highlight the application and effectiveness of Fmoc-hydroxypiperidine in biological systems:
Research Findings
Recent research has expanded our understanding of the biological implications of Fmoc-hydroxypiperidine:
- Mechanism of Action : The antitumor activity is believed to be mediated through the modulation of apoptotic pathways and inhibition of cell signaling pathways associated with tumor growth .
- Synthesis Efficiency : The use of Fmoc-hydroxypiperidine in SPPS has been shown to enhance the efficiency and purity of synthesized peptides compared to traditional methods .
- Potential Applications : Beyond peptide synthesis, there is ongoing investigation into its use as a scaffold for drug design targeting various diseases, including cancer and neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
